molecular formula C8H7N B15088506 3-(213C)ethynylaniline CAS No. 286013-03-4

3-(213C)ethynylaniline

Cat. No.: B15088506
CAS No.: 286013-03-4
M. Wt: 118.14 g/mol
InChI Key: NNKQLUVBPJEUOR-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(213C)ethynylaniline: is a chemical compound with the molecular formula C8H7N . It is a terminal alkyne, meaning it has a triple bond at the end of its carbon chain. .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3-ethynylaniline typically involve large-scale chemical synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-ethynylaniline can undergo oxidation reactions, often leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert 3-ethynylaniline into different reduced forms, depending on the reducing agents used.

    Substitution: This compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

Chemistry: 3-ethynylaniline is used in the synthesis of benzoxazine monomers and other complex organic molecules. It serves as a building block in various organic synthesis reactions .

Biology and Medicine: In biological and medical research, 3-ethynylaniline is used as a reagent in the synthesis of pharmaceuticals, such as erlotinib hydrochloride, which is used in cancer treatment .

Industry: Industrially, 3-ethynylaniline is employed in the production of polymers and other advanced materials. Its unique reactivity makes it valuable in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the terminal alkyne group. This group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of triazoles and other cyclic compounds . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 4-ethynylaniline
  • 2-ethynylaniline
  • Propargylamine
  • Phenylacetylene

Uniqueness: 3-ethynylaniline is unique due to its specific position of the ethynyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 4-ethynylaniline and 2-ethynylaniline, 3-ethynylaniline offers distinct reactivity patterns and applications .

Properties

CAS No.

286013-03-4

Molecular Formula

C8H7N

Molecular Weight

118.14 g/mol

IUPAC Name

3-(213C)ethynylaniline

InChI

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i1+1

InChI Key

NNKQLUVBPJEUOR-OUBTZVSYSA-N

Isomeric SMILES

[13CH]#CC1=CC(=CC=C1)N

Canonical SMILES

C#CC1=CC(=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.